

# physical and chemical properties of cellobionic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cellobionic Acid**

## Introduction

**Cellobionic acid** (CBA), a disaccharide acid with the CAS number 534-41-8, is an oxidized derivative of cellobiose.<sup>[1][2]</sup> It is composed of a glucose unit linked to a gluconic acid unit via a  $\beta$ -1,4-glycosidic bond.<sup>[1][3]</sup> As an intermediate in the enzymatic degradation of cellulose, **cellobionic acid** is of significant interest to researchers in biochemistry, materials science, and drug development.<sup>[1][3]</sup> Its potential applications span from biomass conversion into biofuels to its use in the food, cosmetic, and pharmaceutical industries as a plant-based alternative to lactobionic acid.<sup>[3][4]</sup> This guide provides a comprehensive overview of its core physical and chemical properties, complete with experimental methodologies and process visualizations.

## Physical Properties of Cellobionic Acid

The physical characteristics of **cellobionic acid** are fundamental to its handling, processing, and application in various scientific contexts. While some properties are well-documented, others are based on predictive models.

Table 1: Summary of Quantitative Physical Properties

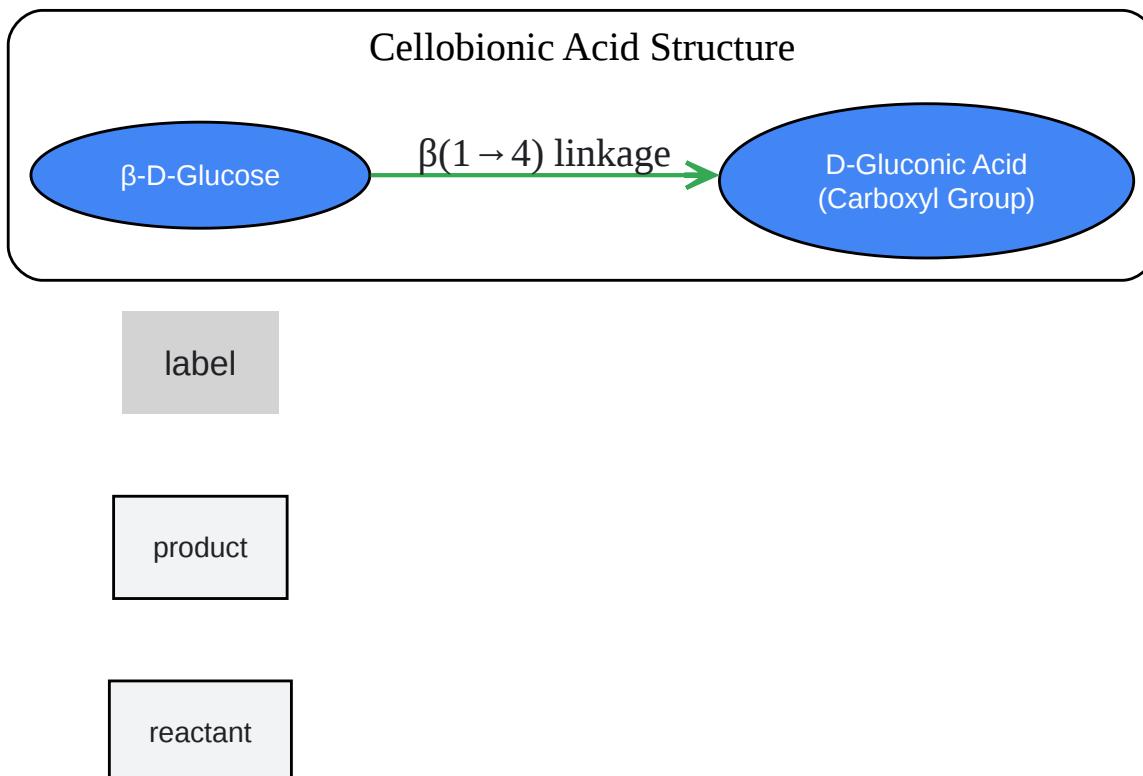
Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>12</sub>	[1][2][3][5]
Molecular Weight	358.30 g/mol	[2][3][5]
Appearance	White crystalline solid / Off-white powder	[1]
Boiling Point	864.7 ± 65.0 °C (Predicted)	[5][6]
Density	1.79 ± 0.1 g/cm <sup>3</sup> (Predicted)	[5][6]
Acidity (pKa)	3.28 ± 0.35 (Predicted)	[4][7]
Solubility	Soluble in water; Slightly soluble in DMSO.	[1][5][6]

## Chemical Properties and Reactivity

**Cellobionic acid**'s chemical behavior is defined by its structure as a disaccharide carboxylic acid. It is functionally related to cellobiose and is the conjugate acid of a cellobionate.[2][6]

## Chemical Structure

The structure consists of a  $\beta$ -D-glucopyranosyl unit linked to the C4 hydroxyl group of D-gluconic acid.[1] The presence of a carboxylic acid group, multiple hydroxyl groups, and a  $\beta$ -glycosidic linkage dictates its reactivity.

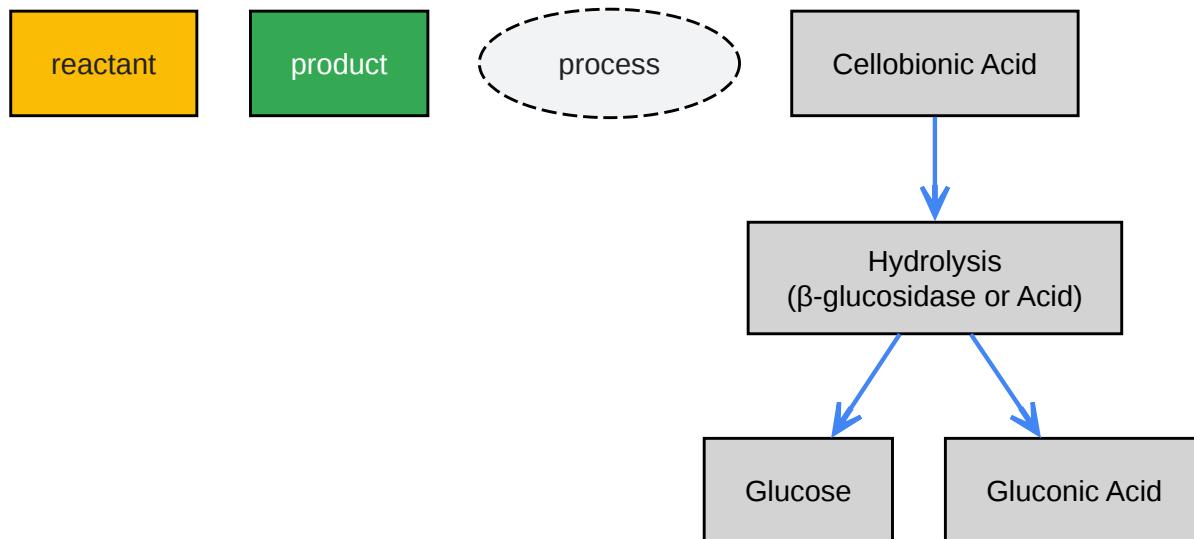


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Caption: Logical structure of **Celllobionic Acid**.

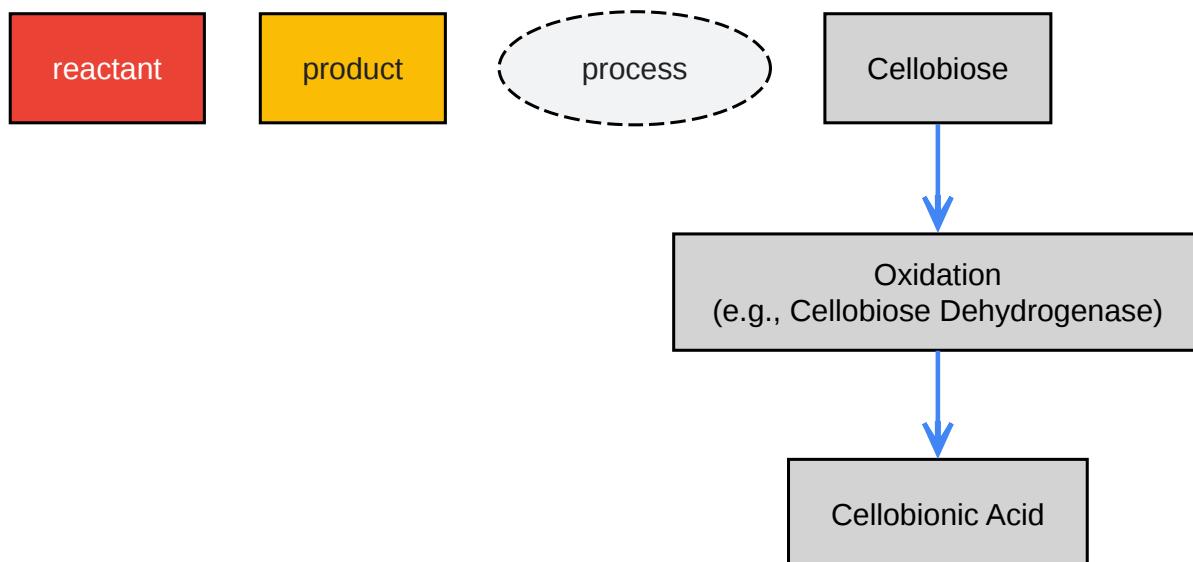
## Key Chemical Reactions

1. Hydrolysis: The  $\beta$ -1,4-glycosidic bond in **celllobionic acid** can be cleaved through either enzymatic or acid-catalyzed hydrolysis.<sup>[8][9]</sup> This reaction breaks the molecule into its constituent monomers: glucose and gluconic acid.<sup>[8]</sup> Certain enzymes, such as  $\beta$ -glucosidases found in commercial preparations like Novozym 188 and Cellic CTec2, can facilitate this process, although the hydrolysis rate is notably slower compared to that of cellobiose.<sup>[8]</sup>

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Caption: Hydrolysis pathway of **Cellobionic Acid**.

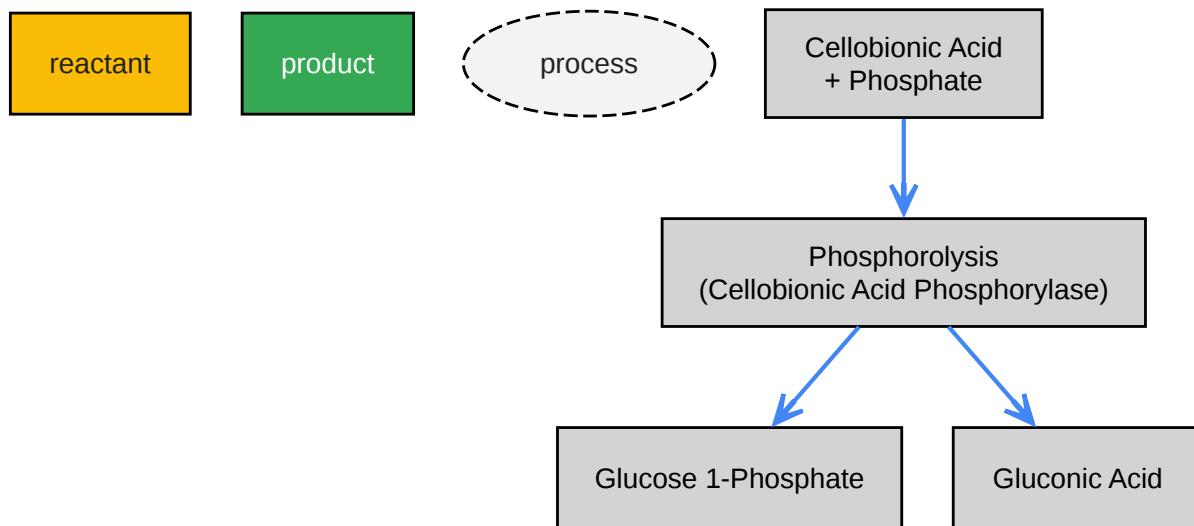
2. Oxidation: **Cellobionic acid** is itself a product of oxidation. It is formed through the oxidation of cellobiose, a reaction that can be catalyzed by enzymes like cellobiose dehydrogenase or through chemical methods such as treatment with ozone or electrochemical oxidation.[4][10][11][12] Further oxidation of **cellobionic acid** can occur under specific conditions, leading to the formation of products like glucaric acid.[13]



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Caption: Formation of **Cellobionic Acid** via oxidation.

3. Phosphorolysis: In certain microorganisms, **cellobionic acid** is metabolized through a phosphorolytic pathway. The enzyme **cellobionic acid** phosphorylase (CBAP) catalyzes the reversible phosphorolysis of **cellobionic acid** into  $\alpha$ -D-glucose 1-phosphate (G1P) and D-gluconic acid.<sup>[14][15]</sup> This represents a key metabolic step that connects oxidative cellulose degradation to central pathways like glycolysis and the pentose phosphate pathway.<sup>[15]</sup>



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Caption: Metabolic phosphorolysis of **Cellobionic Acid**.

4. Reduction: Electrochemical methods have been employed for the reduction of cellobiose. In a related process, **cellobionic acid**'s precursor, cellobiose, can be cathodically reduced to cellobitol.[11] This suggests the potential for reducing the carbonyl group of the gluconic acid moiety in **cellobionic acid**, although this is a less commonly studied reaction.

## Experimental Protocols

The determination of the physicochemical properties of **cellobionic acid** follows standard methodologies for the characterization of organic compounds.[16][17]

## Melting Point Determination

Objective: To determine the temperature range over which the solid **cellobionic acid** transitions to a liquid.

Methodology (Capillary Method):

- Sample Preparation: A small amount of dry, crystalline **cellobionic acid** is finely powdered. The powder is packed into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.[17]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or a traditional oil bath setup) alongside a calibrated thermometer.[17]
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
- Note: For compounds like sugars that may decompose upon heating, observations such as charring or discoloration are also noted.[18]

## Solubility Assessment

Objective: To qualitatively determine the solubility of **cellobionic acid** in various solvents.

Methodology:

- Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, dimethyl sulfoxide (DMSO), hexane).[19][20]
- Procedure: Approximately 25 mg of solid **cellobionic acid** is added to 0.5 mL of a chosen solvent in a test tube.[16]
- Mixing: The mixture is agitated thoroughly by tapping or stirring to facilitate dissolution.[16]
- Observation: The sample is visually inspected to determine if it is soluble (forms a clear solution), partially soluble (some solid remains), or insoluble (the solid does not dissolve).[20]
- pH Testing for Aqueous Solutions: If the compound dissolves in water, the resulting solution is tested with pH paper. A pH of 4 or lower would be consistent with its identity as a carboxylic acid.[16]

## pKa Determination

Objective: To determine the acid dissociation constant (pKa), which quantifies the strength of the carboxylic acid group.

Methodology (Potentiometric Titration):

- Solution Preparation: A precise mass of **cellobionic acid** is dissolved in a known volume of deionized water to create a solution of known concentration.
- Titration Setup: A calibrated pH meter is placed in the solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant (NaOH).
- Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from this curve. It is the pH at the half-equivalence point, where exactly half of the **cellobionic acid** has been neutralized to its conjugate base, cellobionate.

## Conclusion

**Cellobionic acid** is a versatile molecule with well-defined physical and chemical properties rooted in its structure as a disaccharide acid. Its solubility in water, predicted pKa, and specific chemical reactivity—including hydrolysis, oxidation, and phosphorolysis—are critical parameters for its application. For researchers and drug development professionals, a thorough understanding of these properties is essential for harnessing its potential in areas ranging from sustainable chemistry and biofuel production to its development as a functional ingredient in the pharmaceutical and food industries. The provided experimental protocols offer a clear framework for the consistent and accurate characterization of this important biomolecule.

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